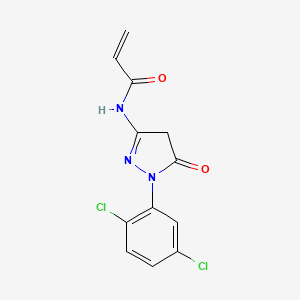
1-(2,5-Dichlorophenyl)-3-Propeneamido-5-pyrazolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dichlorophenyl)-3-Propeneamido-5-pyrazolone is a synthetic organic compound characterized by its unique chemical structure, which includes a dichlorophenyl group, a propeneamido group, and a pyrazolone ring
Vorbereitungsmethoden
The synthesis of 1-(2,5-Dichlorophenyl)-3-Propeneamido-5-pyrazolone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 2,5-dichlorophenylamine, undergoes a reaction with an appropriate acylating agent to form the 2,5-dichlorophenyl intermediate.
Amidation: The intermediate is then reacted with propeneamide under specific conditions to form the propeneamido derivative.
Cyclization: The final step involves cyclization with a suitable reagent to form the pyrazolone ring, resulting in the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.
Analyse Chemischer Reaktionen
1-(2,5-Dichlorophenyl)-3-Propeneamido-5-pyrazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The dichlorophenyl group allows for electrophilic substitution reactions, where substituents can be introduced at specific positions on the aromatic ring.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dichlorophenyl)-3-Propeneamido-5-pyrazolone has been explored for various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the study of reaction mechanisms and the development of new synthetic methodologies.
Medicine: Preliminary studies suggest that the compound may exhibit pharmacological properties, making it a candidate for drug development and therapeutic applications.
Industry: The compound’s unique chemical structure makes it useful in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dichlorophenyl)-3-Propeneamido-5-pyrazolone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, depending on the pathways involved.
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dichlorophenyl)-3-Propeneamido-5-pyrazolone can be compared with other similar compounds, such as:
1-(2,5-Dichlorophenyl)biguanide hydrochloride: This compound shares the dichlorophenyl group but differs in its overall structure and applications.
1-(2,5-Dichlorophenyl)piperazine: Another compound with a dichlorophenyl group, used in different contexts and exhibiting distinct chemical properties.
Eigenschaften
Molekularformel |
C12H9Cl2N3O2 |
|---|---|
Molekulargewicht |
298.12 g/mol |
IUPAC-Name |
N-[1-(2,5-dichlorophenyl)-5-oxo-4H-pyrazol-3-yl]prop-2-enamide |
InChI |
InChI=1S/C12H9Cl2N3O2/c1-2-11(18)15-10-6-12(19)17(16-10)9-5-7(13)3-4-8(9)14/h2-5H,1,6H2,(H,15,16,18) |
InChI-Schlüssel |
YPVHVUHFWZKIPC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)NC1=NN(C(=O)C1)C2=C(C=CC(=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


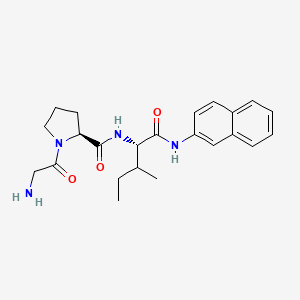

![(3R,4S,5S,9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13407720.png)

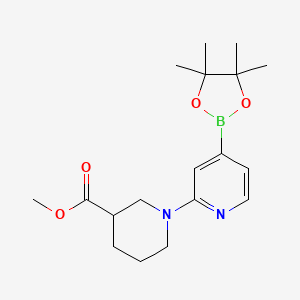
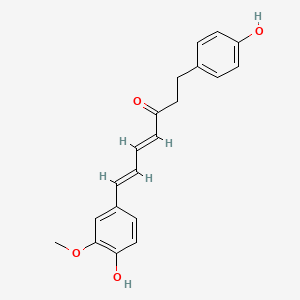


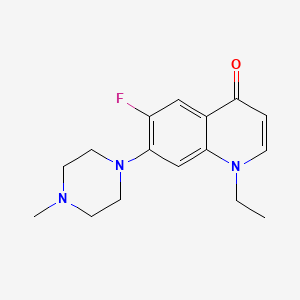
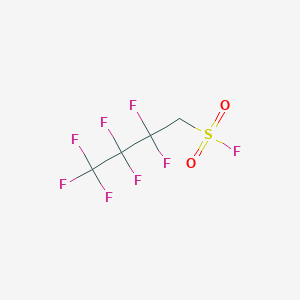
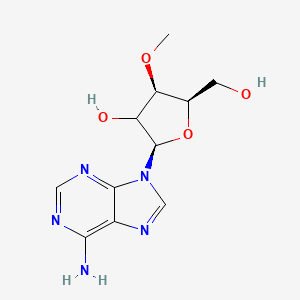
![4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-propylimidazol-1-yl]methyl]benzoic acid;methanesulfonic acid](/img/structure/B13407782.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(11-Methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13407793.png)

